4-N-(2-bicyclo[2.2.1]heptanyl)-5-chloropyrimidine-4,6-diamine
Description
4-N-(2-bicyclo[221]heptanyl)-5-chloropyrimidine-4,6-diamine is a synthetic organic compound characterized by a bicyclic structure fused with a pyrimidine ring
Properties
IUPAC Name |
4-N-(2-bicyclo[2.2.1]heptanyl)-5-chloropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4/c12-9-10(13)14-5-15-11(9)16-8-4-6-1-2-7(8)3-6/h5-8H,1-4H2,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLJZHRNAVGMPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC3=NC=NC(=C3Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(2-bicyclo[2.2.1]heptanyl)-5-chloropyrimidine-4,6-diamine typically involves multiple steps:
Formation of the Bicyclo[2.2.1]heptane Moiety: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride, followed by hydrogenation.
Chlorination: The bicyclo[2.2.1]heptane intermediate is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Pyrimidine Ring Construction: The chlorinated intermediate is reacted with guanidine or a guanidine derivative under basic conditions to form the pyrimidine ring.
Final Coupling: The resulting pyrimidine derivative is coupled with 2-bicyclo[2.2.1]heptanamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the pyrimidine ring.
Oxidation and Reduction: The bicyclo[2.2.1]heptane moiety can be oxidized or reduced under specific conditions, altering the compound’s properties.
Coupling Reactions: The amino groups on the pyrimidine ring can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, amines, or other substituted derivatives.
Oxidation Products: Oxidized forms of the bicyclo[2.2.1]heptane moiety.
Reduction Products: Reduced forms of the bicyclo[2.2.1]heptane moiety.
Scientific Research Applications
Chemistry
In chemistry, 4-N-(2-bicyclo[2.2.1]heptanyl)-5-chloropyrimidine-4,6-diamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of bicyclic structures with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions or receptor binding.
Medicine
Medically, this compound has potential as a lead compound for drug development. Its bicyclic structure and functional groups make it a candidate for designing inhibitors or modulators of specific biological pathways.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 4-N-(2-bicyclo[2.2.1]heptanyl)-5-chloropyrimidine-4,6-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, while the pyrimidine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
4-N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyrimidine-4,6-diamine: Similar structure but with a bromine atom instead of chlorine.
4-N-(2-bicyclo[2.2.1]heptanyl)-5-fluoropyrimidine-4,6-diamine: Similar structure but with a fluorine atom instead of chlorine.
4-N-(2-bicyclo[2.2.1]heptanyl)-5-methylpyrimidine-4,6-diamine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 4-N-(2-bicyclo[2.2.1]heptanyl)-5-chloropyrimidine-4,6-diamine lies in its specific combination of a bicyclic structure with a chlorinated pyrimidine ring. This combination imparts distinct reactivity and binding properties, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
